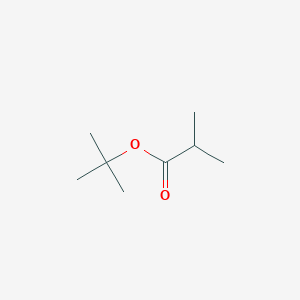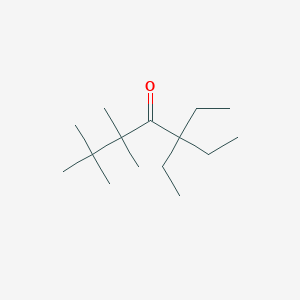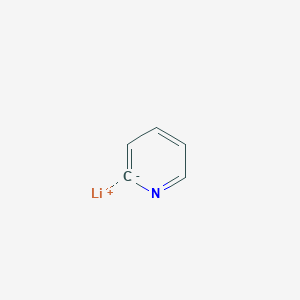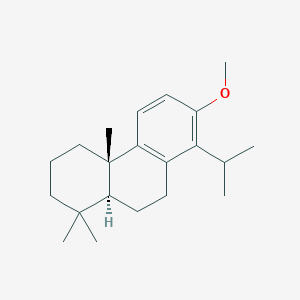
O,O-Dioctadecyl hydrogen dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dioctadecyl hydrogen dithiophosphate (DTP) is a widely used chemical compound in the field of tribology. It is a common additive in lubricants and functional fluids due to its excellent anti-wear and extreme pressure properties. DTP is also used in the synthesis of various materials and has been studied extensively for its potential applications in nanotechnology.
Wirkmechanismus
O,O-Dioctadecyl hydrogen dithiophosphate works by forming a protective layer on the surface of the metal, which reduces friction and wear between moving parts. The sulfur atoms in O,O-Dioctadecyl hydrogen dithiophosphate react with the metal surface to form a protective film, which prevents metal-to-metal contact and reduces wear. The phosphate group in O,O-Dioctadecyl hydrogen dithiophosphate also reacts with the metal surface to form a stable, protective layer, which further reduces wear and friction.
Biochemical and Physiological Effects
O,O-Dioctadecyl hydrogen dithiophosphate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that O,O-Dioctadecyl hydrogen dithiophosphate is not toxic and does not cause any adverse effects on human health or the environment. O,O-Dioctadecyl hydrogen dithiophosphate is biodegradable and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
O,O-Dioctadecyl hydrogen dithiophosphate has several advantages for lab experiments, including its excellent anti-wear and extreme pressure properties, high purity, and low toxicity. However, O,O-Dioctadecyl hydrogen dithiophosphate can be difficult to handle due to its high melting point and low solubility in water. O,O-Dioctadecyl hydrogen dithiophosphate can also react with certain materials, such as copper and silver, which can limit its use in certain applications.
Zukünftige Richtungen
O,O-Dioctadecyl hydrogen dithiophosphate has several potential future directions, including its use in the synthesis of nanomaterials, surface modification of materials, and as an additive in lubricants and functional fluids. Further studies are needed to explore the potential applications of O,O-Dioctadecyl hydrogen dithiophosphate in these areas and to optimize its properties for specific applications. Additionally, studies are needed to investigate the environmental impact of O,O-Dioctadecyl hydrogen dithiophosphate and to develop more sustainable and eco-friendly alternatives.
Synthesemethoden
O,O-Dioctadecyl hydrogen dithiophosphate can be synthesized through various methods, including the reaction of octadecyl alcohol with phosphorus pentasulfide or the reaction of octadecylamine with phosphorus trichloride and sulfur. The most common method involves the reaction of octadecanol with phosphorus pentasulfide in the presence of hydrogen chloride. This method yields a high purity product with excellent anti-wear and extreme pressure properties.
Wissenschaftliche Forschungsanwendungen
O,O-Dioctadecyl hydrogen dithiophosphate has been extensively studied for its potential applications in tribology, nanotechnology, and material science. In tribology, O,O-Dioctadecyl hydrogen dithiophosphate is used as an additive in lubricants and functional fluids to reduce wear and friction between moving parts. In nanotechnology, O,O-Dioctadecyl hydrogen dithiophosphate has been used as a precursor for the synthesis of various nanomaterials, including nanoparticles, nanowires, and nanorods. O,O-Dioctadecyl hydrogen dithiophosphate has also been studied for its potential applications in the synthesis of self-assembled monolayers and surface modification of materials.
Eigenschaften
CAS-Nummer |
18819-96-0 |
|---|---|
Produktname |
O,O-Dioctadecyl hydrogen dithiophosphate |
Molekularformel |
C36H75O2PS2 |
Molekulargewicht |
635.1 g/mol |
IUPAC-Name |
dioctadecoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H75O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(40,41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,40,41) |
InChI-Schlüssel |
HBLUTSPORGTSEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |
Andere CAS-Nummern |
18819-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)







![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)

